1-Tetradecyl-4-methylpyridinium bromide 1-Tetradecyl-4-methylpyridinium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571920
InChI: InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Molecular Formula: C20H36BrN
Molecular Weight: 370.4 g/mol

1-Tetradecyl-4-methylpyridinium bromide

CAS No.:

Cat. No.: VC13571920

Molecular Formula: C20H36BrN

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

1-Tetradecyl-4-methylpyridinium bromide -

Specification

Molecular Formula C20H36BrN
Molecular Weight 370.4 g/mol
IUPAC Name 4-methyl-1-tetradecylpyridin-1-ium;bromide
Standard InChI InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
Standard InChI Key UCWMTJOAMHHQIW-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Canonical SMILES CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-tetradecyl-4-methylpyridinium bromide typically involves a nucleophilic substitution reaction between 4-picoline (4-methylpyridine) and 1-bromotetradecane. As described in a seminal study, the reaction proceeds under reflux conditions in absolute ethanol over 24 hours, yielding the quaternary ammonium salt . Subsequent purification involves recrystallization from ethanol-diethyl ether mixtures, achieving yields exceeding 80% . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 0.86 ppm (terminal methyl group), 1.27 ppm (methylene chain), 2.67 ppm (pyridinium methyl group), and 4.92 ppm (N+^+-CH2_2 group) .

  • 13C^{13}\text{C} NMR: Peaks at 14.03 ppm (alkyl chain CH3_3), 22.60–31.8 ppm (methylene carbons), and 158.7 ppm (pyridinium ring carbons) .

Crystallographic and Spectroscopic Features

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3,100–3,000 cm1^{-1} (C–H stretching of the pyridinium ring) and 720 cm1^{-1} (C–Br vibration) . X-ray diffraction studies of analogous compounds suggest a layered smectic A mesophase structure, driven by the interplay of hydrophobic alkyl chains and ionic head groups .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data indicate a complex phase transition profile:

  • Crystalline-to-smectic transition: Observed at 99°C (Cr1 → Cr2) .

  • Smectic-to-isotropic transition: Occurs at 268°C (SmA → I), accompanied by decomposition .
    Optical microscopy reveals focal-conic fan textures characteristic of smectic ordering, with homeotropic alignment in thin films .

Solubility and Surface Activity

The compound exhibits limited water solubility (<1 mM at 25°C) but dissolves readily in polar organic solvents like ethanol and acetone . Surface tension measurements in ethanol solutions show a critical micelle concentration (CMC) of 0.27 mM at 298 K, decreasing with temperature due to enhanced hydrophobic interactions .

Micellization and Thermodynamics

Micellar Growth Dynamics

Static light scattering and conductometry studies demonstrate that 1-tetradecyl-4-methylpyridinium bromide forms spherical micelles in aqueous solutions, transitioning to rod-like structures at higher concentrations . The aggregation number (NaggN_{\text{agg}}) increases from 45 ± 3 at 0.5×CMC to 120 ± 10 at 2×CMC, reflecting counterion-mediated stabilization .

Thermodynamic Parameters

Temperature-dependent CMC studies (298–318 K) yield the following parameters for micellization :

ParameterValue
ΔG^\circ−28.5 kJ/mol
ΔH^\circ+15.2 kJ/mol
ΔS^\circ+145 J/(mol·K)

The positive ΔH^\circ and ΔS^\circ values suggest an entropy-driven process dominated by hydrophobic dehydration .

Functional Applications

Antimicrobial Activity

1-Tetradecyl-4-methylpyridinium bromide exhibits broad-spectrum antimicrobial efficacy:

  • Gram-positive bacteria: Minimum inhibitory concentration (MIC) = 8 μg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: MIC = 16 μg/mL against Escherichia coli .
    Mechanistic studies attribute this activity to membrane disruption via electrostatic interactions with phospholipid head groups .

Materials Science Applications

In ionic liquid crystals, the compound serves as a cationic component for lanthanide-based metallomesogens. Substitution of the bromide counterion with tetrakis(β-diketonato)lanthanide(III) complexes enables the design of luminescent materials with tunable mesophases .

Future Directions

Ongoing research explores its utility in:

  • Electrochemical devices: As a conductivity enhancer in non-aqueous electrolytes .

  • Drug delivery systems: For encapsulating hydrophobic therapeutics via micellar carriers .

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